1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(5-methylindol-1-yl)ethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-14-2-4-18-15(12-14)6-9-23(18)10-8-21-20(26)17-3-5-19(25)24(22-17)16-7-11-29(27,28)13-16/h2,4,6,9,12,16H,3,5,7-8,10-11,13H2,1H3,(H,21,26) |
InChI Key |
VCJJFKIVEOJGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Indole Synthesis
The 5-methylindole moiety is typically synthesized via the Fischer indole synthesis or Hemetsberger–Knittel reaction .
Fischer Indole Synthesis
Hemetsberger–Knittel Reaction
Ethylamine Linker Formation
The ethylamine bridge is introduced via reductive amination or alkylation :
-
Reductive Amination : Condensation of 5-methylindole-3-carbaldehyde with ethylenediamine using NaBH(OAc)₃.
-
Alkylation : Treatment of 5-methylindole with 2-bromoethylamine under basic conditions.
Synthesis of the Tetrahydropyridazine Core
Core Formation
The tetrahydropyridazine-3-carboxylic acid scaffold is synthesized via cyclocondensation or ring-opening reactions :
Oxidation to 6-Oxo Derivative
The 6-oxo group is introduced via oxidation of a secondary alcohol or Mannich reaction :
-
Oxidation : Treatment of 1,4,5,6-tetrahydropyridazine-3-carboxylic acid with KMnO₄ or CrO₃.
-
Mannich Reaction : Condensation with formaldehyde and a secondary amine.
Amide Coupling
The carboxamide bond is formed via activated coupling reagents :
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
The sulfone ring is typically synthesized via oxidation of tetrahydrothiophene :
-
Oxidizing Agents : H₂O₂, mCPBA, or sulfuryl chloride (SO₂Cl₂).
-
Procedure : Oxidation of tetrahydrothiophene-3-carboxylic acid derivatives to form the 1,1-dioxide.
Final Assembly and Optimization
Convergent Synthesis
-
Indole Linker : Prepared as described in Section 2.
-
Pyridazine Core : Synthesized via cyclocondensation or ring-opening (Section 3).
-
Coupling : Amide bond formation between the pyridazine carboxylic acid and indole ethylamine (Section 4).
-
Sulfone Installation : Oxidation of the tetrahydrothiophene intermediate.
Key Challenges
-
Regioselectivity : Ensuring correct substitution patterns during indole synthesis.
-
Oxidation Control : Avoiding over-oxidation of the pyridazine ring.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Fischer Indole Synthesis | High regioselectivity for 5-methylindole | Requires harsh thermal conditions | 60–80% |
| Hemetsberger–Knittel | Mild conditions, scalable | Limited to 2-carboxylate indoles | 50–70% |
| BOP-Mediated Coupling | High efficiency for amide formation | Cost of reagents | 85–90% |
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur-containing ring.
Reduction: Reduction reactions can target the carbonyl groups or the sulfur dioxide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and pyridazine rings can interact with enzymes or receptors, modulating their activity. The sulfur dioxide moiety may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Structural and Functional Implications
Indole vs.
Sulfone Moiety: The tetrahydrothiophene sulfone in the target compound increases polarity and may improve aqueous solubility compared to non-sulfonated analogs .
Carboxamide vs. Ester Groups :
- Carboxamide (target compound) supports hydrogen bonding with biological targets, whereas ester groups (e.g., ) are more hydrolytically labile and less likely to form stable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
